N-(3-amino-4-chlorophenyl)morpholine-4-sulfonamide

Description

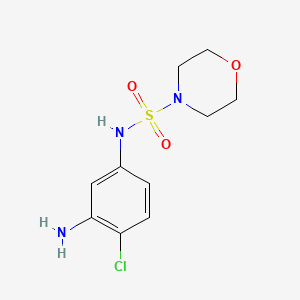

N-(3-amino-4-chlorophenyl)morpholine-4-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with an amino group (-NH₂) at position 3, a chlorine atom at position 4, and a morpholine-4-sulfonamide moiety attached to the aromatic core. The morpholine group, a six-membered ring containing one oxygen and one nitrogen atom, enhances solubility due to its polar nature, while the sulfonamide linkage (-SO₂NH-) contributes to hydrogen-bonding interactions.

Properties

IUPAC Name |

N-(3-amino-4-chlorophenyl)morpholine-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3O3S/c11-9-2-1-8(7-10(9)12)13-18(15,16)14-3-5-17-6-4-14/h1-2,7,13H,3-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPCWUXGNMSUYML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)NC2=CC(=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Related Sulfonamide Derivatives

- Quinoxaline Sulfonamides A method for synthesizing sulfonamide-derived quinoxaline 1,4-dioxides, which have potential antiproliferative properties, is described. One route starts from o-nitrochlorobenzene (9), which undergoes sulfochlorination followed by treatment with ammonia to yield 4-chloro-3-nitrobenzenesulfonamide (10). The chlorine atom in derivative 10 is activated for nucleophilic substitution, and heating compound 10 with ammonia in ethanol produces the key intermediate 4-amino-3-nitrosulfonamide (11) in high yield. Sulfonamido-substituted nitroaniline 11 is then oxidized with sodium hypochlorite in the presence of KOH in DMF to yield the desired benzofuroxan 12.

- Scheme 1 Reactions :

- (a) (1) ClSO3H, CHCl3, 0 °C, 30 min than 40 °C, 4 h; (2) NH4OH, THF, 0–5 °C (89%)

- (b) NH3, EtOH, 2–3 bar, 100 °C, 72 h (83%)

- (c) NaOCl, KOH (aq.), DMF, 0–5 °C, 30 min (74%)

- Scheme 1 Reactions :

Alternative Scheme : An alternative scheme for synthesizing sulfonamidobenzofuroxan 12 was developed to overcome the harsh conditions required for introducing the amino group in derivative 10. This method is based on the nitration of well-accessible sulfanilamide (13), taking into account the reactivity of the sulfonamide and aniline fragments.

- Scheme 2 Reactions :

- (a) Ac2O, AcOH, DMAP, 120 °C, 4 h (98%)

- (b) DMF–DMA, DMF, rt, 1 h (99%)

- (c) HNO3 (100%), H2SO4, 0–5 °C, 2 h (93%)

- (d) HCl (20%), 100 °C, 2 h (91%)

- (e) NaOCl, KOH (aq.), DMF, 0–5 °C, 30 min (90%)

- Scheme 2 Reactions :

Process for Preparing 4-Chlorophenylsulfonyl Compounds

- A process for preparing 4-chlorophenylsulfonyl compounds involves reacting crude 4-chlorobenzenesulfochloride with an aqueous solution, suspension, or emulsion of ammonia, a primary or secondary aliphatic amine, or an aromatic amine at temperatures between 0 and 100 °C. The resulting 4-chlorobenzenesulfonamides are then filtered to remove undissolved 4,4'-dichlorodiphenyl sulfone, and the target products are separated by cooling or by adding mineral acid.

- The 4-chlorobenzenesulfochloride can also be reacted with an aqueous alkali metal sulfite solution at temperatures from 20 to 90 °C and pH values from 6 to 9 to produce the corresponding 4-chlorobenzenesulfinates.

Preparation of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl-(1S,2R)-3-[[(4-aminophenyl)sulfonyl](isobutyl)amino]-2-hydroxy-4-phenylbutylcarbamate

- A process is described for preparing (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl (1S,2R)-3-[(4-aminophenyl)sulfonylamino]-2-hydroxy-4-phenylbutylcarbamate, involving the use of benzyloxycarbonyl (Cbz or Z) as the amino protecting group of the core molecule. The process involves reacting isobutylamite with (2S,3S)-3-benzyloxycarbonylamino-1,2-epoxy-4-phenylbutane, followed by coupling with p-nitro-benzenesulfonylchloride to yield (2R,3S)-N-(3-benzyloxycarbonylamino-2-hydroxy-4-phenylbutyl)-N-isobutyl-4-nitrobenzenesulfonamide, which is simultaneously reduced and deprotected to obtain the intermediate of interest.

- The invention provides a process for producing this compound and its intermediates at industrial scales, with an improved and cost-effective crystallization of (2R,3S)-N-(3-amino-2-hydroxy-4-phenylbutyl)-N-isobutyl-4-amino-benzenesulfonamide with acceptable purities and yields. The process includes separate reduction and deprotection reactions with an acid treatment, resulting in a more controllable, selective, and cost-effective process.

Chemical Reactions Analysis

Types of Reactions: N-(3-amino-4-chlorophenyl)morpholine-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

Oxidation: Nitro derivatives of the compound.

Reduction: Amines derived from the reduction of the sulfonamide group.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that N-(3-amino-4-chlorophenyl)morpholine-4-sulfonamide and its derivatives exhibit significant anticancer properties. A study evaluated various sulfonamide derivatives against triple-negative breast cancer cell lines (MDA-MB-231 and MCF-7). Compounds such as 4e , 4g , and 4h demonstrated notable inhibitory effects, with IC50 values ranging from 1.52 to 6.31 μM, showing selectivity for cancer cells over normal breast cells . The mechanism of action includes inducing apoptosis in cancer cells, significantly increasing the annexin V-FITC percentage compared to control groups .

1.2 Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. The derivatives showed IC50 values between 10.93 and 25.06 nM for CA IX, indicating a strong potential for selective inhibition compared to CA II . This selectivity is crucial for reducing side effects in cancer therapies.

Antimicrobial Applications

2.1 Antibacterial Activity

This compound has demonstrated significant antibacterial properties. In vitro studies showed that certain derivatives effectively inhibited bacterial growth at concentrations of 50 μg/mL, achieving inhibition rates of up to 80% against Staphylococcus aureus . Additionally, compounds like 4g and 4h exhibited promising anti-biofilm activities against Klebsiella pneumoniae, with inhibition percentages of 79.46% and 77.52%, respectively .

2.2 Antifungal Properties

The compound's antifungal potential has also been explored. Research found that certain derivatives exhibited strong antifungal activity against strains such as Aspergillus fumigatus and Candida albicans, with minimum inhibitory concentrations (MIC) significantly lower than those of standard antifungal agents like ketoconazole .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its efficacy. Studies have shown that modifications on the phenyl ring can enhance biological activity; for instance, replacing the phenyl group with a naphthalene ring resulted in increased potency against various targets .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(3-amino-4-chlorophenyl)morpholine-4-sulfonamide involves its interaction with molecular targets, such as enzymes or receptors, leading to modulation of their activity. The sulfonamide group can form hydrogen bonds with active site residues, while the morpholine ring can enhance the compound’s binding affinity and selectivity. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Substituent Effects on Sulfonamide Group

- Morpholine vs. Alkyl Chains: Target Compound: The morpholine group improves aqueous solubility compared to analogs with long alkyl chains, such as N-(3-Amino-4-chlorophenyl)-1-hexadecanesulfonamide (), which has a C16 chain. Butane-1-sulfonamide Derivative: N-(3-amino-4-chlorophenyl)butane-1-sulfonamide hydrochloride () has a shorter C4 chain and a hydrochloride salt, enhancing solubility (logP reduced to ~2.5) compared to the target compound .

- Morpholine vs. Heterocycles: Pyridine-Based Analog: N-(5-bromo-2-chloropyridin-3-yl)morpholine-4-sulfonamide () replaces the benzene ring with a pyridine system.

Aromatic Ring Modifications

- Chlorine Position: 3-Amino-N-(4-chloro-phenyl)-4-morpholin-benzenesulfonamide () places the chlorine at position 4 on the benzene ring, unlike the target compound’s position 3. This positional isomerism may alter electronic effects (e.g., dipole moments) and steric interactions in biological systems .

- Thiophene vs. Benzene: N-(3-amino-4-chlorophenyl)-5-methylthiophene-2-sulfonamide () incorporates a thiophene ring.

Functional Group Variations

- Hydroxy vs. Morpholine: 3-Amino-N-(3-chloro-phenyl)-4-hydroxy-benzenesulfonamide () replaces morpholine with a hydroxyl group. The hydroxy group increases acidity (pKa ~9–10) and hydrogen-bond donor capacity, which may improve solubility but reduce metabolic stability .

- Methyl Substituent: N-(3-amino-2-methylphenyl)morpholine-4-sulfonamide () introduces a methyl group at position 2.

Biological Activity

N-(3-amino-4-chlorophenyl)morpholine-4-sulfonamide is a sulfonamide compound characterized by its morpholine ring and an amino group ortho to a chlorine-substituted phenyl group. Its molecular formula is , with a molecular weight of approximately 291.75 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, notably as an antagonist at the Cannabinoid-1 receptor, which suggests therapeutic applications in various conditions.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the morpholine ring enhances the compound’s binding affinity and selectivity. This interaction profile indicates potential applications in treating conditions related to cannabinoid receptor modulation.

Antagonistic Activity at Cannabinoid Receptors

Research indicates that this compound exhibits significant antagonistic activity at the Cannabinoid-1 receptor. This receptor modulation is particularly relevant for therapeutic strategies targeting conditions like obesity, pain management, and neurodegenerative diseases. The compound's ability to inhibit this receptor suggests it could play a role in developing treatments for these ailments.

Other Biological Interactions

Beyond its activity at cannabinoid receptors, this compound has shown potential interactions with various biological targets:

- Enzymatic Inhibition : The compound may inhibit certain enzymes involved in inflammatory pathways, similar to other sulfonamide derivatives.

- Anticancer Properties : There is emerging evidence suggesting that compounds structurally related to this sulfonamide may exhibit anticancer activity through mechanisms such as cell cycle arrest and apoptosis induction .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| N-(3-amino-4-chlorophenyl)butane-1-sulfonamide | Lacks the morpholine ring; different pharmacological profile. | |

| N-(3-amino-4-chlorophenyl)pyridine-2-carboxamide | Contains a pyridine instead of morpholine; potential different receptor interactions. | |

| N-(3-amino-4-fluorophenyl)morpholine | Fluorine substitution instead of chlorine; may alter biological activity significantly. |

This table illustrates how the presence of the morpholine ring and sulfonamide group in this compound contributes to its unique biological activity profile.

Case Study: Anticancer Activity

Recent studies have explored the anticancer potential of sulfonamide derivatives similar to this compound. For instance, compounds within this class have demonstrated significant inhibitory effects on tumor cell lines, with IC50 values indicating potent activity against various cancers. These studies often employ MTT assays to assess cell viability and further elucidate mechanisms involving apoptosis-related pathways .

Enzyme Inhibition Studies

In addition to anticancer properties, research has highlighted the enzyme inhibition capabilities of sulfonamides. For example, several studies have reported that derivatives can act as effective inhibitors against urease and acetylcholinesterase, showcasing their broad pharmacological relevance .

Q & A

Q. Q1. What are the standard synthetic routes for N-(3-amino-4-chlorophenyl)morpholine-4-sulfonamide?

The compound is typically synthesized via aromatic nucleophilic substitution (SNAr), where a fluorinated nitrobenzene derivative reacts with morpholine-4-sulfonamide under basic conditions. Key steps include:

- Reagent selection : Use polar aprotic solvents (e.g., DMF or acetone) and bases like K₂CO₃ to activate the fluorinated aromatic ring .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity .

- Yield optimization : Reaction temperatures of 80–100°C and extended reaction times (12–24 hours) enhance conversion rates .

Q. Q2. What analytical methods are essential for characterizing this compound?

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, morpholine protons at δ 3.0–3.5 ppm) .

- IR : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and N–H bends (~1600 cm⁻¹) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 330.06) .

- Elemental analysis : Validate purity (>95%) by matching C/H/N/S percentages to theoretical values .

Advanced Structural and Mechanistic Studies

Q. Q3. How can X-ray crystallography resolve ambiguities in the compound’s conformation?

Single-crystal X-ray diffraction (SCXRD) is critical for determining bond angles, torsion angles, and hydrogen-bonding networks. For example:

- Crystallization : Slow evaporation of DMSO/water mixtures yields diffraction-quality crystals .

- Refinement tools : SHELXL (part of the SHELX suite) refines structural parameters, achieving R-factors <0.05 for high-resolution datasets .

- Key findings : Morpholine rings adopt chair conformations, and hydrogen bonds (N–H⋯O) stabilize crystal packing along specific axes .

Q. Q4. How should researchers address contradictions in spectroscopic vs. crystallographic data?

- Case example : Discrepancies between NMR-derived torsion angles and X-ray data may arise from solution vs. solid-state dynamics.

- Mitigation : Use variable-temperature NMR to probe conformational flexibility or perform DFT calculations (e.g., Gaussian) to model energetically favored conformers .

Biological Activity and Structure-Activity Relationships (SAR)

Q. Q5. What in vitro assays are suitable for evaluating bioactivity?

- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against S. aureus or E. coli (96-well plate format, 24-hour incubation) .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) assess selectivity .

- Enzyme inhibition : Fluorescence-based assays targeting sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) .

Q. Q6. How can computational methods guide SAR studies?

- Molecular docking : AutoDock Vina models interactions with target proteins (e.g., docking scores <−7 kcal/mol suggest strong binding) .

- QSAR models : Use descriptors like LogP and topological polar surface area (TPSA) to correlate structural features with activity .

Stability and Degradation Pathways

Q. Q7. What conditions destabilize this compound?

- Hydrolysis : Susceptible to acidic/basic conditions (pH <3 or >10), leading to sulfonamide bond cleavage. Monitor via HPLC (retention time shifts) .

- Photodegradation : UV exposure (λ = 254 nm) generates chlorophenyl byproducts; use amber glassware for storage .

Q. Q8. How can degradation kinetics be quantified?

- LC-MS/MS : Track degradation products (e.g., m/z 154.03 for 4-chloroaniline) over time .

- Kinetic modeling : Fit data to first-order decay models (R² >0.98) to calculate half-lives .

Troubleshooting Experimental Challenges

Q. Q9. How to resolve low yields in SNAr reactions?

- Catalyst screening : Add KI (10 mol%) to enhance fluoride leaving-group displacement .

- Microwave-assisted synthesis : Reduce reaction time to 1–2 hours while maintaining 80–90% yield .

Q. Q10. What steps improve crystallinity for XRD studies?

- Solvent screening : Test binary mixtures (e.g., DCM/hexane) to induce slow nucleation .

- Seeding : Introduce microcrystals from prior trials to guide crystal growth .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.